molecular formula C15H10O5 B1683512 7,8,4'-Trihydroxyisoflavone CAS No. 75187-63-2

7,8,4'-Trihydroxyisoflavone

Cat. No.: B1683512
CAS No.: 75187-63-2
M. Wt: 270.24 g/mol
InChI Key: BMZFZTMWBCFKSS-UHFFFAOYSA-N
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Description

7,8,4’-Trihydroxyisoflavone is a naturally occurring isoflavone derived from the metabolism of daidzein, a compound found in soybeans (Glycine max). This compound has garnered significant interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties . It is known for its ability to attenuate neurotoxicity and alleviate symptoms of atopic dermatitis .

Biochemical Analysis

Biochemical Properties

7,8,4’-Trihydroxyisoflavone interacts with several enzymes and proteins. For instance, it has been found to inhibit neuronal cell death and lactate dehydrogenase (LDH) release induced by 6-OHDA in SH-SY5Y cells, an in vitro model of Parkinson’s disease (PD) . This suggests that 7,8,4’-Trihydroxyisoflavone may have a role in biochemical reactions related to neuroprotection .

Cellular Effects

7,8,4’-Trihydroxyisoflavone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the proliferation of HepG2 cells under hypoxic conditions . It also downregulates the expression of hypoxic, inflammatory, and metastatic-related proteins, regulates oxidative stress, and inhibits the expression of anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of action of 7,8,4’-Trihydroxyisoflavone involves several binding interactions with biomolecules and changes in gene expression. For instance, it has been found to directly inhibit Protein kinase C iota (PKCι), which is involved in various signaling pathways related to UVB-induced skin ageing . This suggests that 7,8,4’-Trihydroxyisoflavone exerts its effects at the molecular level through enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8,4’-Trihydroxyisoflavone have been observed to change over time. For example, it has been found to have slower degradation characteristics under post- or pre-hypoxic conditions . This suggests that 7,8,4’-Trihydroxyisoflavone may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

7,8,4’-Trihydroxyisoflavone is involved in several metabolic pathways. For instance, it is a metabolite of the soy isoflavone daidzein

Preparation Methods

Synthetic Routes and Reaction Conditions

7,8,4’-Trihydroxyisoflavone can be synthesized through the bioconversion of daidzein using microorganisms. The bioconversion process involves the use of cytochrome P450 monooxygenases (CYPs) from Streptomyces spp., which hydroxylate daidzein at specific positions .

Industrial Production Methods

Industrial production of 7,8,4’-trihydroxyisoflavone involves the use of engineered whole-cell systems for daidzein hydroxylation. This process utilizes an exogenous electron transport system from ferredoxin reductase and ferredoxin to achieve the desired hydroxylation . The turnover number of the enzyme used in this process is 0.69 μmol of 7,8,4’-trihydroxyisoflavone produced per μmol of P450 per minute .

Comparison with Similar Compounds

7,8,4’-Trihydroxyisoflavone is unique due to its specific hydroxylation pattern and potent biological activities. Similar compounds include:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

IUPAC Name

7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZFZTMWBCFKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226169
Record name 4',7,8-Trihydroxyisoflavone
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
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CAS No.

75187-63-2
Record name 8-Hydroxydaidzein
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Record name 4',7,8-Trihydroxyisoflavone
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Record name 4',7,8-Trihydroxyisoflavone
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Record name 75187-63-2
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Record name 4',7,8-TRIHYDROXYISOFLAVONE
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Record name 8-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 °C
Record name 8-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033860
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 8-Hydroxydaidzein acts as a potent suicide substrate for mushroom tyrosinase. [, , ] This means that the enzyme attempts to catalyze a reaction with 8-hydroxydaidzein, but in doing so, becomes irreversibly inactivated. This inactivation occurs because the reaction with 8-hydroxydaidzein leads to the formation of a reactive intermediate that binds covalently to the enzyme's active site, effectively blocking further activity. [] The downstream effect of this interaction is a potent inhibition of tyrosinase activity, leading to a reduction in melanin production. [, ]

  • Induction of apoptosis: This has been observed in K562 human chronic myeloid leukemia (CML) cells [] and U-937 acute myeloid leukemia (AML) cells. [] The mechanism involves upregulation of p21Cip1, downregulation of cyclin D2 and CDK6, activation of caspase-7, and cleavage of PARP-1. [, ]
  • Modulation of gene expression: Microarray analysis revealed that 8-hydroxydaidzein can downregulate genes associated with rRNA processing and ribosome biogenesis. [] It also influences the expression of genes involved in hemopoiesis, cell cycle regulation, and signaling pathways like NF-κB, MAPK, and JAK-STAT. []
  • Activation of Nrf2/HO-1 pathway: This antioxidant pathway is activated in LPS-stimulated BV2 microglial cells, leading to increased expression of Phase II enzymes like HO-1, NQO1, and GCLM. []
  • Inhibition of Akt/NF-κB pathway: 8-hydroxydaidzein suppresses the phosphorylation of Akt and NF-κB-p65, further contributing to its anti-inflammatory effects. []

A:

  • Spectroscopic data: Detailed information on the 1H-NMR, 13C-NMR, and HMBC spectra can be found in the literature. [] Key structural features include a hydroxyl group at position 8 of the isoflavone backbone, in addition to the hydroxyl groups at positions 7 and 4' present in its parent compound, daidzein.

A: 8-Hydroxydaidzein exhibits limited stability, particularly in alkaline environments. [, ] It degrades rapidly in solutions with pH 8 and above. [] In contrast, it demonstrates better stability in acidic solutions (pH 5-6). []

  • Solvent compatibility: 8-hydroxydaidzein is soluble in dimethyl sulfoxide (DMSO), but its stability is higher in DMSO than in aqueous phosphate buffer at pH 6.8. []

A: While specific computational studies solely focused on 8-hydroxydaidzein are limited within the provided research, molecular docking studies have been performed on closely related ortho-dihydroxyisoflavone derivatives. [] These studies assessed the binding affinities of these compounds to target proteins like COX-2 and VEGFR2, providing insights into their potential anti-cancer mechanisms.

A: The presence of the 7,8-dihydroxyl group on the isoflavone skeleton is crucial for the suicide inhibition of tyrosinase by 8-hydroxydaidzein. [] This structural feature allows for the formation of a reactive intermediate during the enzymatic reaction, leading to irreversible binding and inactivation of the enzyme.

  • Hydroxyl group positioning: The location of hydroxyl groups significantly impacts activity. Genistein, with hydroxyl groups at positions 5, 7, and 4', induces apoptosis in KATO III cells, whereas daidzein and its other hydroxylated derivatives (including 8-hydroxydaidzein) do not, highlighting the importance of the hydroxyl group at position 5 for this activity. []
  • Number of hydroxyl groups: Increasing the number of hydroxyl groups doesn't necessarily translate to higher activity. For instance, 8-hydroxydaidzein with three hydroxyl groups shows a stronger inhibitory effect on tyrosinase than daidzein with two, but further hydroxylation to form tetrahydroxyisoflavones might not enhance this effect. [, ]
  • Modifications at other positions: Introducing methoxy groups can alter activity. For instance, 7,4′-dihydroxy-8-methoxy-isoflavone, a methoxy derivative of 8-hydroxydaidzein, exhibits potent melanogenesis inhibitory activity. []

A: 8-hydroxydaidzein is unstable in alkaline solutions, undergoing degradation relatively quickly. [] Formulating it in acidic solutions (pH 5-6) can enhance its stability. []

  • Glycosylation: Enzymatic glycosylation using enzymes like amylosucrase can significantly enhance its aqueous solubility and stability, even under alkaline conditions. [, ] This approach has proven effective in generating stable 8-hydroxydaidzein glucosides with improved pharmaceutical potential. [, ]

A: Studies in rats show that orally administered 8-hydroxydaidzein is absorbed and distributed to various tissues, including the liver, kidney, and plasma. []

  • Metabolism: 8-hydroxydaidzein is primarily metabolized in the liver, where it is conjugated to form glucuronide and sulfate conjugates. [] These conjugated forms are then released into the bloodstream.
  • Excretion: Excretion of 8-hydroxydaidzein and its metabolites occurs mainly through urine. []
  • In vivo activity: In rats, 8-hydroxydaidzein demonstrates antioxidant effects in vivo, reducing lipid peroxidation in the liver. []

ANone: 8-Hydroxydaidzein shows promising efficacy in various in vitro and in vivo models:

  • Anti-cancer activity: Demonstrates antiproliferative and pro-apoptotic effects in K562 human chronic myeloid leukemia (CML) cells [] and U-937 acute myeloid leukemia (AML) cells. []
  • Tyrosinase inhibition and depigmentation: Potently inhibits mushroom tyrosinase activity, leading to reduced melanin production in mouse B16 melanoma cells. []
  • Anti-inflammatory activity: Suppresses LPS-induced nitric oxide (NO) and proinflammatory cytokine production in BV2 microglial cells. []
  • Skin-whitening activity: Topical application of creams containing 8-hydroxydaidzein resulted in significant skin lightening effects in human volunteers. []
  • Antioxidant effects: Oral administration of 8-hydroxydaidzein reduced lipid peroxidation in the liver of rats. []
  • Anti-diabetic properties: A soy extract enriched in 8-hydroxydaidzein through fermentation exhibited anti-diabetic effects in Drosophila melanogaster, reducing triacylglyceride content in female flies. []

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